molecular formula C27H24N4O B10893482 4-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10893482
M. Wt: 420.5 g/mol
InChI Key: VKBRVOQNTMKLML-UHFFFAOYSA-N
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Description

4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another precursor used in the synthesis.

    Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

4-{[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]AMINO}-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combined indole and pyrazolone structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

4-[(1-benzylindol-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H24N4O/c1-20-26(27(32)31(29(20)2)23-13-7-4-8-14-23)28-17-22-19-30(18-21-11-5-3-6-12-21)25-16-10-9-15-24(22)25/h3-17,19H,18H2,1-2H3

InChI Key

VKBRVOQNTMKLML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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